N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-28(25,26)17-9-6-15(7-10-17)12-18(24)21-20-23-22-19(27-20)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINHTYFJOUWHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.40 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
-
Anticancer Activity :
- The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- A study demonstrated that structural modifications in oxadiazole derivatives significantly enhance their cytotoxicity against various cancer cell lines .
-
Mechanisms of Action :
- Enzyme Inhibition : The compound may exert its anticancer effects by inhibiting enzymes crucial for DNA synthesis and repair, thereby inducing apoptosis in cancer cells.
- Targeting Kinases : It has been shown that oxadiazole derivatives can target specific kinases involved in signaling pathways that promote tumor growth .
- Other Biological Activities :
Case Studies
Several studies have highlighted the biological activity of 1,3,4-oxadiazole derivatives:
- Study 1 : A compound similar to this compound was tested against breast cancer cell lines. Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Study 2 : Another investigation assessed the anti-inflammatory potential of a related oxadiazole derivative in a rat model of arthritis. The compound reduced inflammatory markers significantly compared to control groups .
Structure-Activity Relationship (SAR)
The biological efficacy of oxadiazole derivatives is often influenced by their structural characteristics. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents on Phenyl Ring | Increased lipophilicity enhances cell membrane penetration |
| Presence of Electron-Withdrawing Groups | Enhances reactivity towards biological targets |
| Length and Type of Alkyl Chain | Affects solubility and bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related oxadiazole-acetamide derivatives:
Notes:
- The ethylsulfonyl group offers stronger electron-withdrawing effects than sulfonamide or thioether groups, which may enhance binding to charged enzyme pockets .
- Biological activity : Analogs with electron-deficient substituents (e.g., bromobenzofuran, nitrophenyl) show stronger enzyme inhibition, suggesting the target compound may exhibit similar potency .
Research Findings and Implications
- Antibacterial Potential: Derivatives with bulky aryl groups (e.g., 3,4-dimethylphenyl) exhibit moderate-to-strong activity against Gram-positive bacteria, as seen in related N-substituted acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
